Regioisomeric Attachment: 5-Position vs. 4-Position on the Thiophene Ring
The target compound features the 2-chloropyrimidine attached at the 5-position of the thiophene ring. The primary commercial comparator, 4-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde (CAS 937273-39-7), attaches at the 4-position . This positional difference leads to distinct calculated electronic properties. The target compound's 5-substitution results in a different calculated dipole moment and electrostatic potential surface compared to the 4-isomer, which influences molecular recognition in kinase ATP-binding pockets. In the design of olmutinib-derived EGFR inhibitors, a 5-substituted thiophene-pyrimidine scaffold (though not this exact aldehyde) was essential for achieving potent activity against the T790M/L858R mutant (IC50 3.79 µM on A431 cells) [1]. The 4-substituted isomers were not reported to yield comparable potency in that series. The target compound places the aldehyde handle in a distinct geometric relationship to the pyrimidine ring, enabling the synthesis of final inhibitors with unique binding vectors.
| Evidence Dimension | Regiochemical substitution pattern and associated biological activity |
|---|---|
| Target Compound Data | 5-substituted thiophene-pyrimidine scaffold; related final compounds (e.g., 13a) show EGFR T790M/L858R IC50 of 3.79 ± 0.57 µM on A431 cells. |
| Comparator Or Baseline | 4-substituted isomer (CAS 937273-39-7); no reported EGFR T790M/L858R inhibitory data. |
| Quantified Difference | Qualitative difference in molecular topology; 5-substituted scaffold demonstrated potent activity, 4-substituted scaffold data is absent in the same assay. |
| Conditions | Cell-based anti-proliferative assay against A431 cell line (human lung cancer). |
Why This Matters
The specific 5-substitution pattern is critical for accessing the correct chemical space in kinase inhibitor programs; purchasing the 4-substituted isomer will lead to downstream products with unvalidated or altered biological activity.
- [1] Xiao, Z., et al. (2020). Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 203, 112511. (IC50 data for compound 13a). View Source
